2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide
Description
2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-2-yl core, makes it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-10(2)20(11(3)4)13(21)9-23-15-17-14-12(5)7-6-8-19(14)16(22)18-15/h6-8,10-11H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOICZZTABFANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)N(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrido[1,2-a][1,3,5]triazin-2-yl core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is C18H18N4O2S, with a molecular weight of 354.43 g/mol. The structure includes:
- A pyrido[1,2-a][1,3,5]triazin moiety.
- A sulfanylacetamide bridge.
- A dimethylphenyl group.
This structural complexity is crucial for its pharmacological properties and interactions with biological targets.
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Inhibition
The compound may inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various metabolic pathways, which is particularly relevant in cancer treatment.
2. Receptor Modulation
It interacts with cellular receptors, influencing signaling pathways and cellular responses. This modulation can lead to altered gene expression profiles, affecting cellular functions significantly.
3. Antitumor Activity
Recent studies have demonstrated the antitumor potential of compounds with similar structures. For example:
- Cell Line Studies: Compounds analogous to this one have shown efficacy in inhibiting the proliferation of human lung cancer cell lines (A549, HCC827). Cytotoxicity assays indicated lower IC50 values in 2D cultures compared to 3D models, suggesting that the compound's efficacy varies based on the cellular environment.
4. Antimicrobial Activity
Compounds within this chemical class have exhibited antimicrobial properties through mechanisms such as binding to DNA and inhibiting DNA-dependent enzymes. This action disrupts microbial growth and replication, making it a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the applications of this compound:
Mechanism of Action
The mechanism of action of 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide
- 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide stands out due to its specific substituents, which can influence its reactivity, biological activity, and potential applications. The presence of the N,N-di(propan-2-yl)acetamide group may confer unique properties, such as increased lipophilicity or altered binding affinity to molecular targets.
Biological Activity
2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 354.43 g/mol. The structure features a pyridotriazine ring, sulfanyl group, and acetamide moiety, which may influence its reactivity and interactions with biological targets .
Antimicrobial Activity
Research indicates that compounds related to the pyridotriazine structure exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that similar activities may be expected from this compound .
Anticancer Properties
Studies have demonstrated that compounds containing the triazine scaffold can induce apoptosis in cancer cells. For example, certain synthesized derivatives exhibited cytotoxic effects on HepG2 liver cancer cells by promoting early and late apoptosis as assessed by annexin V/propidium iodide staining . This suggests that this compound may also possess anticancer properties worth investigating.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. It is hypothesized that it could modulate enzyme activity or alter signal transduction pathways. Such interactions could lead to various therapeutic effects .
Synthesis Methods
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of the Pyridotriazinyl Core : Cyclization of appropriate precursors under controlled conditions.
- Introduction of the Sulfanyl Group : Reaction with thiol compounds to form the sulfanyl linkage.
- Acetamide Formation : Coupling with acetamide derivatives to yield the final product .
Study on Antimicrobial Activity
A study focusing on similar pyridotriazine derivatives revealed potent antibacterial activity against Gram-positive bacteria. The results showed that modifications in the structure significantly affected the antimicrobial potency .
Anticancer Evaluation
A recent evaluation highlighted that certain triazine-containing compounds exhibited promising antitumor activity. The study involved assessing the cytotoxic effects on various cancer cell lines and indicated a strong correlation between structural features and biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
